Carnitine-d3
Description
Carnitine-d3 (L-[²H₃]carnitine hydrochloride) is a deuterium-labeled isotopologue of L-carnitine, where three hydrogen atoms are replaced with deuterium. This modification enables its use as an internal standard (IS) in mass spectrometry (MS)-based assays, particularly for quantifying endogenous carnitine in biological samples . This compound is critical in metabolomic and pharmacokinetic studies, where it compensates for matrix effects and ionization variability, ensuring high precision in measurements of free carnitine, acetylcarnitine, and total carnitine . Its application spans research on metabolic disorders, obesity, and ischemic stroke, as evidenced by its role in tandem MS (LC-MS/MS) protocols .
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
164.22 g/mol |
IUPAC Name |
(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-hydroxybutanoate |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m1/s1/i1D3 |
InChI Key |
PHIQHXFUZVPYII-IVAVZGRVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])O |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Demethylation-Remethylation Protocol (Patent CN104860835B)
This two-step method involves initial demethylation of L-carnitine followed by remethylation using deuterated iodomethane (CD₃I).
Demethylation :
L-carnitine reacts with 2-hydroxyethylamine at 70–90°C for 3–6 hours, producing demethyl-2-hydroxyacetamide-L-carnitine. Optimal yields (96%) occur at a 1:5–1:10 (w/v) ratio of L-carnitine to 2-hydroxyethylamine.Remethylation :
The demethylated intermediate undergoes nucleophilic substitution with CD₃I in a solvent system (e.g., acetone-isopropanol) at 50–60°C for 1–4 hours. A molar ratio of 1:1–1:1.5 (demethylated product to CD₃I) ensures >85% yield. Post-reaction purification via mixed-solvent crystallization (isopropanol:acetone = 1:3) yields this compound with ≥98% isotopic purity.
Critical Parameters :
Asymmetric Catalytic Hydrogenation Route (Patent CN104030934A)
This method leverages chiral ruthenium catalysts to construct the L-carnitine backbone with inherent deuterium incorporation.
Chiral Intermediate Synthesis :
4-Chloroacetoacetic acid ethyl ester undergoes asymmetric hydrogenation using Ru(OCOMe)₂[(S)-BINAP] at 50–80°C under 4–10 MPa H₂ pressure. This produces (R)-4-chloro-3-hydroxybutyrate ethyl ester with >99% enantiomeric excess.Amination and Deuterium Incorporation :
The chiral intermediate reacts with trimethylamine-d9 in aqueous NaOH/KOH at −5–30°C. The “one-pot” amination-hydrolysis sequence directly introduces deuterium at the trimethylamine group, achieving 86–88% yield. Final purification via cation-exchange resin chromatography ensures >99% chemical purity.
Advantages :
Direct Methylation of L-Norcarnitine (PMC4255476)
L-Norcarnitine serves as a precursor for site-specific deuteration using CD₃I in anhydrous methanol. Reaction at 40°C for 24 hours under nitrogen affords this compound in 78–82% yield. While simpler than multi-step methods, this approach risks over-methylation at non-target sites, necessitating rigorous HPLC purification.
Comparative Analysis of Synthesis Methods
Purification and Characterization Techniques
Crystallization Optimization
Patent CN104860835B emphasizes mixed-solvent crystallization:
Chromatographic Methods
Cation-exchange resins (e.g., Dowex 50WX8) effectively separate this compound from unreacted precursors. Elution with 5–8% aqueous ammonia achieves >99% recovery.
Industrial Applications and Regulatory Considerations
This compound’s primary use lies in quantitative bioanalysis :
- Pharmacokinetics : Isotope dilution mass spectrometry (IDMS) corrects for matrix effects in plasma/tissue samples.
- Metabolic Flux Studies : Tracing fatty acid oxidation pathways in hepatocyte models.
Regulatory Challenges :
- EMA/FDA Guidelines : Require ≤0.1% non-deuterated impurities in internal standards.
- Storage Stability : Hygroscopicity necessitates anhydrous packaging at −20°C.
Chemical Reactions Analysis
Types of Reactions
L-Carnitine-(methyl-d3) inner salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carnitine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various carnitine derivatives, which can be used in further research and applications .
Scientific Research Applications
L-Carnitine-(methyl-d3) inner salt is widely used in scientific research due to its stability and high purity. Some of its applications include:
Chemistry: Used as an analytical standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the pathways of carnitine in biological systems.
Medicine: Used in clinical research to study the pharmacokinetics and metabolism of carnitine-related compounds.
Industry: Applied in the quality control of pharmaceutical products containing carnitine.
Mechanism of Action
The mechanism of action of L-Carnitine-(methyl-d3) inner salt involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The compound interacts with specific enzymes and transporters to facilitate this process. The deuterium atoms in the compound allow for precise tracking and analysis in metabolic studies .
Comparison with Similar Compounds
Comparison with Similar Deuterated Carnitine Compounds
Deuterated carnitine derivatives are structurally analogous to Carnitine-d3 but differ in acyl chain length, saturation, or functional groups. These variations determine their specificity as IS for distinct acylcarnitines in metabolic profiling. Below is a detailed comparison:
Structural and Functional Differences
Key Observations:
- Chain Length Specificity: Short-chain (C2-C5) and medium-chain (C6-C12) derivatives are used for disorders like propionic acidemia, while long-chain (C14-C18) derivatives are critical in diagnosing fatty acid oxidation defects .
- Saturation Effects : Unsaturated derivatives (e.g., Oleoyl-d3) are employed in lipid metabolism studies, where chain unsaturation impacts membrane dynamics and enzyme interactions .
- Ionization Efficiency : All deuterated acylcarnitines share a common product ion (m/z 85), but precursor ions vary by molecular weight, enabling multiplexed detection in single LC-MS/MS runs .
Analytical Performance
- Precision : this compound and its analogs exhibit limits of detection (LOD) ≤ 0.1 µM and intra-assay precision (CV < 10%) when validated using Skyline software .
- Cross-Reactivity: No significant interference is observed between deuterated and endogenous forms due to mass shifts (e.g., +3 Da for this compound) .
- Calibration : Linear dynamic ranges (0.1–100 µM) are established using peak area ratios (analyte/IS), with R² > 0.99 for this compound and related compounds .
Commercial Availability and Purity
- Suppliers : ChromoSystems, Cambridge Isotope Laboratories, and Cayman Chemical provide ≥98% chemically pure deuterated standards, with isotopic enrichment ≥99% for this compound and ≥97% for acyl derivatives .
- Cost Variability : Long-chain derivatives (e.g., C16-Carnitine-d3) are typically 20–30% more expensive than short-chain analogs due to synthetic complexity .
Metabolic Disease Diagnostics
- Diabetic Nephropathy : this compound and C5-DC-Carnitine-d6 were used to quantify acylcarnitines in plasma, revealing elevated C5-DC levels as a biomarker of mitochondrial dysfunction .
- Ischemic Stroke : this compound enabled spatial mapping of carnitine depletion in brain tissues, while C16-Carnitine-d3 highlighted accumulation of long-chain acylcarnitines in ischemic regions .
Obesity and Muscle Metabolism
- Obese Zucker Rats : this compound facilitated precise measurement of muscle acetylcarnitine, linking carnitine supplementation to improved microRNA expression profiles .
Q & A
Q. How is Carnitine-d3 distinguished from endogenous carnitine in quantitative assays?
this compound is identified via its distinct mass-to-charge ratio (m/z) in mass spectrometry (MS) due to the three deuterium atoms replacing hydrogen. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are optimized to separate isotopic peaks and quantify this compound against unlabeled carnitine. Calibration curves using deuterated standards (e.g., Heptadecanoyl-L-carnitine-d3) ensure precision by correcting for matrix effects .
Q. What methodologies ensure accurate quantification of this compound in biological matrices?
Stable isotope dilution assays (SIDA) are the gold standard. Researchers spike biological samples (e.g., plasma, tissue homogenates) with this compound as an internal standard. After extraction using solid-phase or liquid-liquid methods, LC-MS/MS quantifies the analyte via multiple reaction monitoring (MRM). Validation parameters (linearity, recovery, intraday/interday precision) must adhere to guidelines for bioanalytical method validation .
Q. Why is this compound critical for metabolic flux analysis in lipid studies?
As a tracer, this compound enables tracking of fatty acid transport into mitochondria. Researchers administer deuterated carnitine derivatives (e.g., Palmitoyl this compound) to cell cultures or animal models, then measure isotopic enrichment in β-oxidation intermediates using MS. This reveals kinetic parameters like turnover rates and enzyme activity .
Advanced Research Questions
Q. How should researchers design experiments to address isotopic interference in this compound studies?
Isotopic interference arises from natural abundance deuterium in endogenous compounds. To mitigate this:
Q. What statistical approaches resolve contradictions in this compound tracer data across studies?
Discrepancies often stem from variability in tracer administration (dose, duration) or analytical sensitivity. Meta-analyses should:
Q. How do researchers validate the stability of this compound under varying experimental conditions?
Stability studies assess degradation in storage (-80°C vs. room temperature) and during sample preparation (acidic vs. neutral pH). Accelerated stability tests (e.g., 40°C for 72 hours) simulate long-term storage. Quantify degradation products via MS and adjust protocols to minimize hydrolysis or isotopic exchange .
Q. What advanced techniques isolate this compound’s role in mitochondrial dysfunction models?
Combine this compound tracing with CRISPR-mediated gene silencing (e.g., CPT1A knockout). Measure isotopic enrichment in acylcarnitines via LC-MS/MS to map flux disruptions. Cross-validate with Seahorse extracellular flux assays to correlate metabolic flux with mitochondrial respiration .
Methodological Best Practices
Q. How to optimize MS parameters for this compound detection in complex samples?
- Ionization: Use electrospray ionization (ESI) in positive mode for carnitine’s quaternary ammonium group.
- Fragmentation: Collision energy (CE) should be optimized to yield diagnostic fragments (e.g., m/z 85 for acylcarnitines).
- Resolution: Set resolving power > 30,000 (FT-MS) to distinguish isotopic clusters .
Q. What criteria define a robust this compound tracer study in human cohorts?
- Sample size: Power calculations based on expected effect size (e.g., 20% difference in acylcarnitine levels, α=0.05, β=0.2).
- Ethics: Document deuterium exposure levels (<0.1% body water, deemed safe by regulatory guidelines).
- Data transparency: Publish raw MRM traces and isotopic enrichment calculations in supplementary materials .
Q. How to integrate this compound data with omics datasets for systems-level insights?
Use pathway analysis tools (e.g., MetaboAnalyst, KEGG) to overlay acylcarnitine flux data with transcriptomic/proteomic profiles. Weighted gene co-expression network analysis (WGCNA) identifies modules linking carnitine metabolism to oxidative stress or insulin resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
